The Origin of Muricholic Acid: A Technical Guide
The Origin of Muricholic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muricholic acids, predominantly found in rodents, are a unique class of bile acids with significant implications for metabolic regulation. This technical guide provides an in-depth exploration of the origin of muricholic acid, detailing its biosynthesis, species-specific distribution, and its critical role as a signaling molecule. We will delve into the enzymatic pathways responsible for its synthesis, present quantitative data on its prevalence, and elucidate its function as a key regulator of the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5) signaling pathways. Detailed experimental protocols for the quantification of muricholic acids and for studying their physiological roles using knockout mouse models are also provided.
Introduction
Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. They play a crucial role in the digestion and absorption of dietary lipids and fat-soluble vitamins. Beyond this classical function, bile acids have emerged as important signaling molecules that regulate their own synthesis and transport, as well as glucose, lipid, and energy metabolism. The composition of the bile acid pool varies significantly across different species. While humans primarily synthesize cholic acid (CA) and chenodeoxycholic acid (CDCA), the bile acid pool of mice is uniquely characterized by the presence of muricholic acids.[1][2] This guide focuses on the origin and multifaceted roles of these murine-specific bile acids.
Biosynthesis of Muricholic Acid
The synthesis of muricholic acid from cholesterol is a multi-step enzymatic process that occurs primarily in the liver. It follows the classical bile acid synthesis pathway to a certain point, after which a key murine-specific enzyme diverts the pathway towards muricholic acid production.
The Classical Bile Acid Synthesis Pathway
The initial steps in the formation of muricholic acid are shared with the synthesis of other primary bile acids.[3][4]
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Initiation: The pathway begins with the hydroxylation of cholesterol at the 7α-position by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step in bile acid synthesis.[5]
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Intermediate Formation: A series of enzymatic reactions further modify the steroid nucleus.
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Formation of Chenodeoxycholic Acid (CDCA): In the absence of 12α-hydroxylation by sterol 12α-hydroxylase (CYP8B1), the pathway leads to the formation of chenodeoxycholic acid (CDCA).[4]
The Murine-Specific Conversion to Muricholic Acid
The key step that distinguishes bile acid metabolism in mice from that in humans is the conversion of CDCA to muricholic acids. This conversion is catalyzed by the cytochrome P450 enzyme, Cyp2c70 .[1][6]
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α-muricholic acid (α-MCA) formation: Cyp2c70 catalyzes the 6β-hydroxylation of CDCA to form α-muricholic acid.[1][7]
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β-muricholic acid (β-MCA) formation: β-muricholic acid is primarily synthesized from α-MCA through the epimerization of the 7α-hydroxyl group to a 7β-hydroxyl group, a reaction also dependent on Cyp2c70.[4][8]
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ω-muricholic acid (ω-MCA) formation: In conventional mice with a normal gut microbiome, ω-muricholic acid is also found.[1]
Before secretion into the bile, muricholic acids are conjugated with taurine (B1682933) to form tauro-α-muricholic acid (TαMCA) and tauro-β-muricholic acid (TβMCA), which are the predominant forms.[1]
Quantitative Analysis of Muricholic Acids
The quantification of muricholic acids in biological samples is essential for understanding their physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for this purpose due to its high sensitivity and specificity.[9][10]
Concentrations of Muricholic Acids in Mice
The following table summarizes the reported concentrations of major muricholic acid species in various biological matrices of mice.
| Bile Acid Species | Sample Matrix | Concentration | Reference |
| Tauro-β-muricholic acid (TβMCA) | Liver | ~1500 pmol/mg | [9] |
| Tauro-α-muricholic acid (TαMCA) | Liver | ~200 pmol/mg | [9] |
| Tauro-β-muricholic acid (TβMCA) | Bile | ~250 nmol/µL | [9] |
| Tauro-α-muricholic acid (TαMCA) | Bile | ~50 nmol/µL | [9] |
| β-muricholic acid (βMCA) | Feces | Variable | [11] |
| α-muricholic acid (αMCA) | Feces | Variable | [11] |
Note: Concentrations can vary significantly based on diet, gut microbiome composition, and genetic background of the mice.
Experimental Protocols
Quantification of Muricholic Acids by LC-MS/MS
This protocol provides a general workflow for the quantification of muricholic acids in mouse plasma.
4.1.1. Sample Preparation (Protein Precipitation)
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To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing a mixture of deuterated internal standards (e.g., d4-TβMCA, d4-TαMCA).
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Vortex for 1 minute to precipitate proteins.
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Centrifuge at 14,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
4.1.2. LC-MS/MS Analysis
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Liquid Chromatography (LC):
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Column: A C18 reversed-phase column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.1 × 100 mm, 2.7 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A linear gradient from 5% to 95% B over a specified time to ensure separation of isomeric bile acids.
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Flow Rate: 0.3-0.5 mL/min.
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Column Temperature: 40-50°C.
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-
Mass Spectrometry (MS/MS):
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Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
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Analysis Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each muricholic acid and internal standard.
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Optimization: Optimize collision energy and other MS parameters for each analyte.
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Experimental Workflow for Cyp2c70 Knockout Mouse Studies
Studying mice with a targeted deletion of the Cyp2c70 gene provides a powerful model to understand the in vivo functions of muricholic acids.[6][12]
Muricholic Acid as a Signaling Molecule
Muricholic acids exert their profound metabolic effects primarily through their interaction with two key receptors: the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).
Antagonism of the Farnesoid X Receptor (FXR)
FXR is a nuclear receptor that plays a central role in bile acid homeostasis. Activation of FXR in the liver and intestine by bile acids leads to the transcriptional repression of CYP7A1, thereby inhibiting bile acid synthesis in a negative feedback loop.
Tauro-β-muricholic acid (TβMCA) has been identified as a potent natural antagonist of FXR.[13] By binding to FXR without activating it, TβMCA prevents the binding of FXR agonists (like CA and CDCA) and thereby alleviates the FXR-mediated repression of CYP7A1. This leads to an upregulation of bile acid synthesis.
Activation of Takeda G-protein-coupled Receptor 5 (TGR5)
TGR5 is a cell surface receptor that is activated by various bile acids, including muricholic acids.[14][15] Activation of TGR5 triggers a cascade of intracellular signaling events with diverse physiological outcomes.
In hypothalamic neurons, activation of TGR5 by muricholic acid has been shown to stimulate the expression of gonadotropin-releasing hormone (GnRH) through the PI3K/Akt-mTOR signaling pathway.[14] In other tissues, TGR5 activation is linked to increased energy expenditure and improved glucose homeostasis.
Conclusion
Muricholic acids are not merely byproducts of cholesterol metabolism in mice; they are potent signaling molecules that play a crucial role in maintaining metabolic homeostasis. Their unique origin, stemming from the activity of the murine-specific enzyme Cyp2c70, leads to a bile acid pool with distinct signaling properties compared to humans. The ability of muricholic acids to antagonize FXR and activate TGR5 has profound effects on bile acid, glucose, and lipid metabolism. A thorough understanding of the origin and function of muricholic acids, facilitated by the experimental approaches detailed in this guide, is critical for interpreting metabolic studies in mouse models and for the development of novel therapeutic strategies targeting bile acid signaling pathways for metabolic diseases. The use of humanized mouse models, such as the Cyp2c70 knockout mouse, will be invaluable in bridging the translational gap between preclinical research and human applications.
References
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